molecular formula C12H22N4O B1491103 2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane CAS No. 2098011-27-7

2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane

Cat. No. B1491103
CAS RN: 2098011-27-7
M. Wt: 238.33 g/mol
InChI Key: TWJGLWSNIAKLDI-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane, also known as AZM, is a synthetic compound comprised of a nitrogen-containing heterocyclic ring system. It is a colorless, odorless, and water-soluble solid with a molecular weight of 303.37 g/mol. AZM has a wide range of applications in the fields of medicinal chemistry, organometallic chemistry, and materials science.

Scientific Research Applications

Efficient Synthesis and Chemical Transformations

One of the primary applications of this compound is in the synthesis of triazole-containing spiro dilactones. Ghochikyan et al. (2016) demonstrated an efficient approach to prepare multifunctional triazole-containing spiro dilactones through a series of chemical transformations, starting from 3-ethoxycarbonyltetrahydrofuran-2-ones. This method highlights the compound's versatility in generating spirocyclic structures with potential biological activities (Ghochikyan et al., 2016).

Anticonvulsant Activity

In the realm of pharmacology, derivatives of 2-azaspiro[4.4]nonane, which share a structural resemblance with 2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane, have been explored for their anticonvulsant properties. For example, Obniska et al. (2006) synthesized and evaluated a series of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives for their efficacy in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests. These studies reveal the potential therapeutic applications of spirocyclic compounds in treating seizures (Obniska et al., 2006).

Enantioselective Synthesis

D'angelo et al. (2005) focused on the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key chiral intermediate for the elaboration of (-)-cephalotaxine. This work underscores the importance of chirality in the synthesis of bioactive molecules and provides insights into methodologies for achieving high stereochemical control (D'angelo et al., 2005).

Crystallographic Studies and Molecular Mechanics

The study of crystallographic and molecular mechanics of related compounds, such as those by Ciechanowicz-rutkowska et al. (1997), provides a deeper understanding of the structural characteristics that influence biological activity. This research is crucial for the design of new compounds with enhanced efficacy and specificity (Ciechanowicz-rutkowska et al., 1997).

properties

IUPAC Name

2-(2-azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-17-9-11-8-16(7-6-14-15-13)10-12(11)4-2-3-5-12/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGLWSNIAKLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCCC2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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